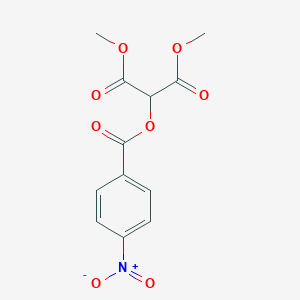![molecular formula C20H20N4O4S B296132 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the pyrimidine family and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antitumor activity, antibacterial and antifungal activity, and anti-inflammatory activity. Additionally, it has been found to inhibit the activity of certain enzymes involved in DNA replication and cell division.
实验室实验的优点和局限性
One advantage of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its potential as a multifunctional compound. It exhibits antitumor, antibacterial, antifungal, and anti-inflammatory activity, making it a versatile candidate for various research applications. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
未来方向
There are several future directions for the research of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent and its mechanisms of action. Furthermore, its potential use in cancer therapy could be further explored, and its toxicity and pharmacokinetics could be studied to determine its suitability for clinical use. Overall, this compound has great potential for further research and development in various fields of scientific research.
合成方法
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenylthiourea. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2,5-dimethoxyphenyl)acetate. Subsequently, the ester group is hydrolyzed to form 2-(2,5-dimethoxyphenyl)acetic acid, which is then reacted with thionyl chloride to form 2-(2,5-dimethoxyphenyl)acetyl chloride. Finally, the acetyl chloride is reacted with 6-amino-4-oxo-5-phenyl-1H-pyrimidine-2-thiol to form the desired compound.
科学研究应用
The compound 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
属性
分子式 |
C20H20N4O4S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-13-8-9-15(28-2)14(10-13)22-16(25)11-29-20-23-18(21)17(19(26)24-20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) |
InChI 键 |
BGGQWMBUELJZBC-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)



![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
![Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)
![Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296073.png)